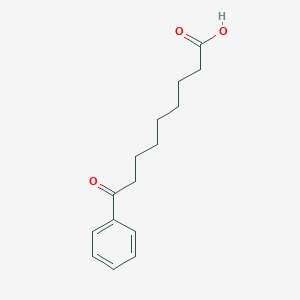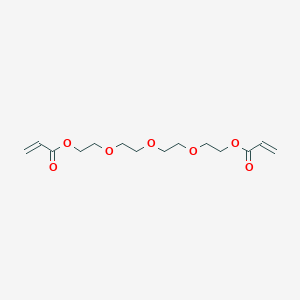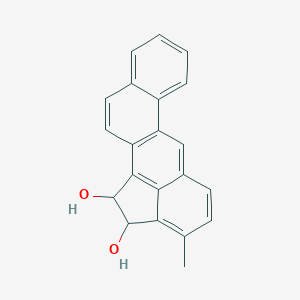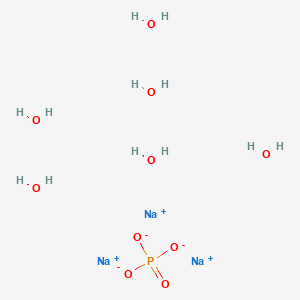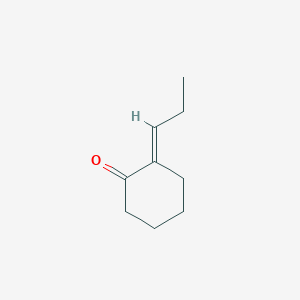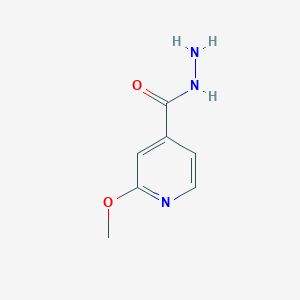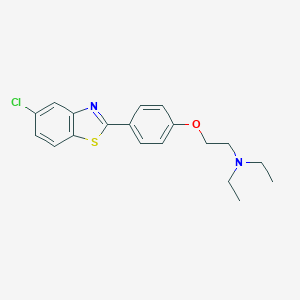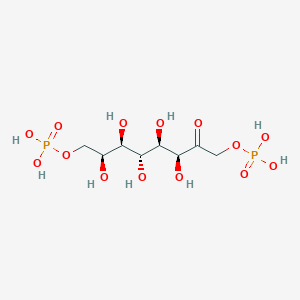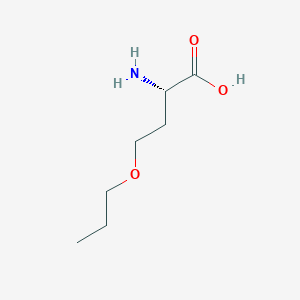
O-Propyl-L-homoserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Propyl-L-homoserine (OPLH) is a small molecule that belongs to the class of N-acylhomoserine lactones (AHLs). These molecules are produced by many Gram-negative bacteria as signaling molecules to regulate gene expression and coordinate various physiological processes. OPLH has been extensively studied for its role in bacterial quorum sensing and its potential applications in biotechnology and medicine.
作用机制
O-Propyl-L-homoserine acts as a signaling molecule by binding to specific receptors on the surface of bacterial cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and physiological processes. The exact mechanism of action of O-Propyl-L-homoserine and other AHLs is still not fully understood, but it is thought to involve the modulation of DNA-binding proteins and other transcriptional regulators.
Biochemical and physiological effects:
O-Propyl-L-homoserine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, and antibiotic resistance, as well as other physiological processes such as motility and cell division. O-Propyl-L-homoserine has also been shown to affect the production of secondary metabolites such as antibiotics and pigments.
实验室实验的优点和局限性
O-Propyl-L-homoserine and other AHLs have several advantages as tools for studying bacterial quorum sensing. They are small molecules that can easily diffuse through bacterial membranes, and they are specific to particular bacterial species or strains. However, there are also limitations to their use, including the potential for cross-reactivity with other AHLs and the difficulty of studying their effects in complex microbial communities.
未来方向
There are several areas of future research that could be explored in relation to O-Propyl-L-homoserine and other AHLs. These include the development of new synthetic analogs with improved properties, the exploration of the role of quorum sensing in host-microbe interactions, and the investigation of the potential applications of AHLs in biotechnology and medicine. Additionally, further research is needed to fully understand the mechanisms of action of AHLs and their effects on bacterial physiology and gene expression.
合成方法
O-Propyl-L-homoserine can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-homoserine with propionic anhydride in the presence of a base catalyst. Enzymatic synthesis involves the use of acyltransferase enzymes to catalyze the transfer of a propyl group from propionyl-CoA to L-homoserine.
科学研究应用
O-Propyl-L-homoserine has been used extensively in scientific research as a tool to study bacterial quorum sensing and its role in various physiological processes. It has been shown to regulate the expression of a wide range of genes, including those involved in virulence, biofilm formation, and antibiotic resistance. O-Propyl-L-homoserine has also been used as a model molecule to study the structure-activity relationships of AHLs and to develop new synthetic analogs with improved properties.
属性
CAS 编号 |
18312-28-2 |
|---|---|
产品名称 |
O-Propyl-L-homoserine |
分子式 |
C7H15NO3 |
分子量 |
161.2 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI 键 |
XZHHXWIVPJZZES-LURJTMIESA-N |
手性 SMILES |
CCCOCC[C@@H](C(=O)O)N |
SMILES |
CCCOCCC(C(=O)O)N |
规范 SMILES |
CCCOCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




